molecular formula C10H10BrF2NO B1443357 4-(5-Bromo-2,3-difluorophenyl)morpholine CAS No. 1129540-95-9

4-(5-Bromo-2,3-difluorophenyl)morpholine

Cat. No. B1443357
M. Wt: 278.09 g/mol
InChI Key: TUYFFDACBXICHR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “4-(5-Bromo-2,3-difluorophenyl)morpholine” is C10H10BrF2NO . The molecular weight is 278.09 . The structure includes a morpholine ring and a phenyl ring substituted with bromine and difluoromethyl groups.

Scientific Research Applications

  • Synthesis and Characterization of Novel Compounds

    • The synthesis of 3-methyl-5-phenyl-(2-difluorophenyl)-2-morpholinol Hydrochloride demonstrates a process involving bromination, amination, cyclization, and acidification, resulting in a compound with distinct properties confirmed through IR, 1H NMR, and MS spectra (Cheng Chuan, 2011).
  • Development of Advanced Synthesis Strategies

    • Research on the synthesis of substituted morpholines, including those involving bromination, has led to the development of new strategies, such as a four-step process from enantiomerically pure amino alcohols. This method provides access to various morpholine derivatives, including cis-3,5-disubstituted morpholines (Leathen et al., 2009).
  • Investigation of Molecular Interactions and Properties

    • A study on water-soluble axially morpholine disubstituted silicon phthalocyanines explores their DNA/BSA binding and DNA photocleavage properties. Such research is crucial for understanding the interactions and potential applications of these compounds in therapeutic contexts (Barut et al., 2017).
  • Exploring Chemical Relationships and Reactions

    • Investigations into the chemical relationships of compounds like 2,5-diphenyl-3-morpholinofuran have led to insights into the behavior of morpholino dimethylene moieties. Such studies are essential for understanding the reactivity and potential applications of these compounds in various fields (Lutz et al., 1970).
  • Synthesis of Structurally Complex Molecules

    • Research on novel syntheses, such as the transformation of 1-tert-butyl-2-(allyloxymethyl)aziridine into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine, highlights the advancements in synthesizing complex morpholine derivatives. These studies pave the way for the development of new molecules with potential applications in various scientific fields (D’hooghe et al., 2006).

properties

IUPAC Name

4-(5-bromo-2,3-difluorophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF2NO/c11-7-5-8(12)10(13)9(6-7)14-1-3-15-4-2-14/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYFFDACBXICHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=CC(=C2)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Bromo-2,3-difluorophenyl)morpholine

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-1,2,3-trifluorobenzene (2.5 g, 11.8 mmol), morpholine (1.0 mL, 11.8 mmol), K2CO3 (1.6 g, 11.8 mmol) and DMSO (2 mL) in a sealed tube was heated up to 90° C. for 2.5 h. The reaction mixture was cooled to room temperature and diluted with water. The resulting colorless precipitate was filtered, washed with water, and dried in vacuo to afford 4-(5-bromo-2,3-difluorophenyl)morpholine in 76% yield. 1H NMR (CDCl3, 400 MHz) δ 6.91-6.87 (m, 1H), 6.75-6.72 (m, 1H), 3.80-3.78 (m, 4H), 3.04-3.02 (m, 4H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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